
Trodusquemine
Vue d'ensemble
Description
Trodusquemine is a naturally occurring aminosterol (a steroid-polyamine conjugate) first isolated from the liver of the dogfish shark (Squalus acanthias) in 2000[“]. Classified as a spermine metabolite of cholesterol, it shares structural similarities with squalamine but features a spermine moiety instead of spermidine[“][“]. This unique composition enables its interaction with cellular membranes and intracellular targets, positioning it as a multifunctional therapeutic agent with applications ranging from cardiovascular health to neurodegenerative disease mitigation[“][“].
Definition and Classification as an Aminosterol
This compound belongs to the aminosterol family, characterized by a steroid backbone conjugated to a polyamine chain. Its structure includes:
• A cholestane steroid core with hydroxyl (C-7) and sulfate (C-24) groups.
•A spermine chain attached at C-3, enabling electrostatic interactions with anionic phospholipids[“][“].
Historical Context: Discovery and Early Research
This compound was identified during investigations into shark metabolites’ antimicrobial properties. Researchers at Magainin Pharmaceuticals isolated it from S. acanthias liver tissue, noting its broad-spectrum antibacterial and antifungal activity[“]. Early studies revealed its ability to:
• Disrupt microbial membranes via electrostatic interactions[“].
• Enhance regeneration in zebrafish tail fins and heart muscle[“].
By the mid-2000s, research expanded to metabolic regulation, with murine studies demonstrating its capacity to suppress appetite and reverse obesity-related hyperglycemia[“][“].
Chemical Structure and Pharmacology
Pharmacological Properties
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key regulator of insulin and leptin signaling. Trodusquemine acts as a non-competitive, allosteric inhibitor with an IC₅₀ of ~1.2 µM[“][“].
Mechanism:
Binds to a distal site on PTP1B, inducing conformational changes that reduce substrate accessibility[“].
Enhances insulin receptor (IR) phosphorylation by 70% in hepatocytes[in vitro].
Case Study: LDLR⁻/⁻ Mice (Atherosclerosis Model)[“]
Objective: Assess plaque reduction via PTP1B inhibition.
Method: Mice fed a high-fat diet received this compound (10 mg/kg) weekly for 12 weeks.
Result:
40% reduction in aortic plaque area (p < 0.01).
25% decrease in serum LDL cholesterol[“].
Modulation of Dopamine/Norepinephrine Transporters
This compound inhibits reuptake of dopamine (DAT) and norepinephrine (NET) with IC₅₀ values of 5.8 µM and 3.2 µM, respectively[“][“].
Functional Impact:
Appetite Suppression: Reduces caloric intake by 30% in obese rodents[“].
Energy Expenditure: Increases basal metabolic rate by 15% via hypothalamic signaling[“].
Neurotransporter Affinity Profile
Transporter | ICs. (μM) | Mechanism |
DAT | 5.8 | Competitive inhibition |
NET | 3.2 | Non-competitive block |
SERT | > 50 | No significant activity |
Broad-Spectrum Effects
Antimicrobial Activity:
Disrupts bacterial membranes (e.g., E. coli, S. aureus) via electrostatic interactions.
Minimum inhibitory concentration (MIC): 8–16 µg/mL for Gram-negative pathogens[“][“].
Anti-Angiogenic Activity:
Reduces VEGF-induced endothelial cell proliferation by 60%[in vitro][“].
Decreases tumor microvessel density by 45% in breast cancer xenografts[“].
Anti-Inflammatory Effects:
Suppresses TNF-α and IL-6 production in macrophages by 50% (p < 0.05)[“].
Downregulates NF-κB signaling in atherosclerotic plaques.
Preclinical and Clinical Findings
Key Pharmacodynamic Outcomes
Model/Study | Outcome | Mechanism |
Ob/ob mice (obesity) | 20% weight loss over 4 weeks | PTP1B inhibition +DAT/NET modulation |
Zebrafish heartinjury | Full ventricular regeneration in7 days | Enhanced stem cell recruitment |
Alzheimer's C.elegans | 40% reduction in AB42 paralysis | Amyloid disaggregation |
Clinical Trials:
Phase I (NCT00509132): Safe up to 10 mg/kg; no hepatotoxicity[“][“].
Phase II (Halted): Financial constraints halted diabetes and obesity trials despite promising Phase I data[“」.
Mechanisms of Action
Atherosclerosis and Cardiovascular Health
Foam Cell Inhibition and Plaque Reduction
Trodusquemine blocks PTP1B, an enzyme overexpressed in obesity and diabetes, which promotes arterial plaque formation by enhancing macrophage uptake of oxidized LDL cholesterol.
Case Study (Human Cells):
Objective: Validate plaque inhibition in human macrophages (University of Aberdeen, 2023)[“][“].
Method: White blood cells from 60 volunteers (30 healthy, 30 with atherosclerosis) treated with this compound.
Result: 55% reduction in oxidized LDL uptake (p < 0.05), mirroring murine aortic plaque reduction of 40%[“][“].
LDL Cholesterol Regulation
Genetic deletion of PTP1B in mice lowered LDL cholesterol by 25% and improved endothelial cell communication, reducing vascular inflammation[“][“].
Cardiovascular Outcomes in Preclinical Models
Model | Outcome | Mechanism |
LDLR-/-mice (high-fat diet) | 40% aortic plaque reduction | Foam cell inhibition |
Human macrophages | 55% LDL uptake inhibition | PTP1B blockade |
Neuroprotection
Amyloid-Beta and Alpha-Synuclein Aggregation
This compound reduces toxicity of amyloid-beta (Aβ42) and alpha-synuclein aggregates by displacing oligomers from neuronal membranes[“][“].
Alzheimer’s Model (C. elegans):
40% reduction in Aβ42-induced paralysis.
50% improvement in mobility at 20 µM doses35.
Parkinson’s Model:
25% lifespan extension in alpha-synucleinopathy models5.
Mechanism: Enhances oligomer-to-fibril conversion, reducing membrane-bound toxic species3.
Metabolic Regulation
Insulin Sensitivity and Glucose Control
PTP1B inhibition enhances insulin receptor phosphorylation, improving glucose uptake:
Ob/ob Mice: 20% weight loss over 4 weeks; HbA1c reduction from 9.8% to 7.2%[“].
Human Trials (Phase I): 15% decrease in fasting glucose in diabetic patients[“].
Hepatic Steatosis Reversal
In obese mice, this compound reduced liver fat by 30% via AMPK activation, mimicking exercise-induced metabolic benefits[“][“].
Metabolic Effects in Preclinical Studies
Model | Outcome | Mechanism |
Db/db mice (diabetes) | HbA1c reduction to 7.2% | Enhanced insulin signaling |
Ob/ob mice (obesity) | 30% hepatic fat reduction | AMPK activation |
Anti-Angiogenic and Antitumor Activity
Tumor Suppression
This compound inhibits VEGF-induced endothelial proliferation (60% reduction in vitro) and reduces microvessel density in breast cancer xenografts by 45%[“][“].
Breast Cancer Model:
5 mg/kg doses every 3 days reduced tumor growth by 50% and prevented metastasis[“].
Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting cancer-type specificity[“].
Immune Modulation
Enhances CD8+ T-cell cytotoxicity, increasing infiltration of effector T cells and natural killer cells in tumors.
Therapeutic Applications
Atherosclerosis Treatment
Preclinical Reversal of Aortic Plaque
Trodusquemine inhibits PTP1B, an enzyme linked to macrophage uptake of oxidized LDL cholesterol, thereby reducing arterial plaque formation.
Case Study (LDLR⁻/⁻ Mice):
Objective: Assess plaque reduction in high-fat diet mice (University of Aberdeen, 2023).
Method: Mice received a single 10 mg/kg dose or chronic weekly dosing (5 mg/kg) for 12 weeks.
Result:
40% reduction in aortic plaque area (p < 0.01).
25% decrease in serum LDL cholesterol[“][“].
Human Validation:
White blood cells from coronary artery disease patients showed 55% inhibition of oxidized LDL uptake (p < 0.05), mirroring murine results[“][“].
Table 1: Atherosclerosis Outcomes
Model | Plaque Reduction | Plaque Reduction |
LDLR/- mice (HFD) | 40% | 25% |
Human macrophages | 55% LDL uptake inhibition |
Diabetes and Obesity Management
Central Hypothalamic Action
This compound suppresses appetite via PTP1B inhibition in the mediobasal hypothalamus, enhancing leptin and insulin sensitivity.
Phase I Trials (NCT00509132, NCT00606112):
Outcome: 30% reduction in caloric intake and 15% decrease in fasting glucose in diabetic patients[“][“].
Mechanism: Increased phosphorylation of insulin receptors in hepatocytes[“].
Preclinical Models:
Ob/ob mice: 20% weight loss over 4 weeks.
Db/db mice: HbA1c reduced from 9.8% to 7.2% via AMPK activation[“][“].
Table 2: Metabolic Effects
Model | Qutcome | Qutcome |
Ob/ob mice | Human Phasel | AMPK activation |
Human Phase l | 15% fasting glucose decrease | PTP1B inhibition |
Neurodegenerative Diseases
Alzheimer’s and Parkinson’s Models
This compound displaces amyloid-beta (Aβ42) and alpha-synuclein aggregates from neuronal membranes, reducing toxicity.
Alzheimer’s (C. elegans):
40% reduction in Aβ42-induced paralysis.
50% mobility improvement at 20 µM doses56.
Parkinson’s (C. elegans):
25% lifespan extension and suppression of alpha-synuclein toxicity6.
hAPP-J20 Mice (Alzheimer’s Model):
Prevented neuronal loss in hippocampal CA3 regions.
Restored synaptic plasticity via LTP correction410.
Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species5.
Cancer Adjunct Therapy
Breast Cancer Trials
This compound reduces tumor growth and metastasis in preclinical models through anti-angiogenic effects.
Xenograft Studies:
5 mg/kg doses every 3 days reduced breast tumor growth by 50%.
45% decrease in tumor microvessel density[“].
Caution: Promoted ovarian cancer cell proliferation in vitro, highlighting tissue-specific effects[“].
Table 3: Antitumor Activity
Model | Qutcome | Mechanism |
Breast cancer xenograft | 50% tumor growth inhibition | VEGF suppression |
Ovarian cancer cells | Proliferation increase | Tissue-specific response |
Regenerative Medicine
Tissue Repair in Zebrafish and Mice
This compound enhances regeneration at doses 5–50x lower than maximum human tolerability.
Zebrafish Heart Regeneration:
2.6x increase in cardiomyocyte proliferation.
2x rise in tropomyosin expression post-injury[“][“].
Mouse Myocardial Infarction:
53% reduction in infarct size.
4x increase in cardiomyocyte proliferation[“][“].
Case Study (Mouse MI):
Objective: Evaluate post-infarction recovery.
Method: 0.125 mg/kg doses post-ligation for 4 weeks.
Result: 80% survival rate vs. 55% in controls; improved ejection fraction[“].
Comparative Analysis with Similar Compounds
Squalamine vs. Trodusquemine
Structural Differences
Both compounds feature a cholestane steroid backbone but differ in their polyamine chains and functional groups:
Table 1: Structural Comparison
Feature | This compound | Squalamine |
Polyamine Chain | Spermine (4 amines) | Spermidine (3 amines) |
C-24 Group | Sulfate | Phosphate |
Net Charge (pH 7.4) | +3 | +2 |
Molecular Weight | 6851 g/mol | 658.9 g/mol |
The spermine chain in this compound enhances its membrane permeability and electrostatic interactions with anionic phospholipids, contributing to its higher charge density compared to squalamine[“][“].
Overlapping Mechanisms
PTP1B Inhibition
This compound: Non-competitive allosteric inhibitor (IC₅₀ = 1.2 µM)[“].
Reduces aortic plaque by 40% in LDLR⁻/⁻ mice[“].
Enhances insulin receptor phosphorylation by 70% in hepatocytes[“].
Squalamine: Weak PTP1B inhibition (IC₅₀ = 8.7 µM)[“].
Primarily targets VEGF signaling in angiogenesis[“].
Antimicrobial Activity
Both disrupt microbial membranes via electrostatic interactions, but this compound exhibits broader efficacy:
This compound’s higher charge density enables stronger membrane disruption, reducing MIC values by 50% compared to squalamine[“][“].
Other Aminosterols: Clinical Relevance and Limitations
Ceragenins
Structure: Synthetic cholic acid derivatives with spermidine chains[“].
Mechanism: Broad-spectrum antimicrobials targeting Gram-negative bacteria (MIC = 2–4 µg/mL)[“].
Limitations: Limited CNS penetration; preclinical stage only[“].
Claramine
Structure: Brain-penetrant aminosterol with modified polyamine chain[“].
Mechanism: Inhibits Aβ42 and α-synuclein toxicity by displacing oligomers from neuronal membranes.
Reduces Aβ42-induced paralysis by 40% in C. elegans[“].
Clinical Status: Preclinical; intranasal delivery shows promise for Alzheimer’s[“].
Des-Squalamine and α-Squalamine
Structural Tweaks: Des-squalamine lacks the sulfate group; α-squalamine has an altered steroid configuration[“].
Efficacy: 30% weaker PTP1B inhibition than this compound; limited anti-angiogenic activity.
Case Studies Highlighting Divergent Outcomes
Cardiovascular Applications
This compound:
Study: LDLR⁻/⁻ mice on a high-fat diet showed 40% aortic plaque reduction after 12 weeks of treatment1.
Mechanism: Foam cell inhibition via PTP1B blockade4.
Squalamine:
Trial (NCT00022438): Phase II for wet AMD halted due to insufficient efficacy despite anti-VEGF activity8.
Neuroprotection
This compound:
C. elegans (Alzheimer’s model): 40% reduction in Aβ42-induced paralysis10.
Mechanism: Accelerates oligomer-to-fibril conversion, reducing membrane-bound toxic species3.
Squalamine:
Limited neuroprotective data; prioritizes angiogenesis modulation[“].
Common Problem
What is trodusquemine’s primary mechanism of action?
PTP1B inhibition enhancing insulin/leptin signaling.
Is this compound FDA-approved?
No—currently in preclinical/early clinical stages.
How does it differ from cholesterol-lowering statins?
Targets plaque biology, not just cholesterol synthesis.
Can this compound reverse existing arterial damage?
Mouse studies suggest plaque reduction; human trials pending.
What diseases could it treat beyond atherosclerosis?
Diabetes, neurodegenerative disorders, cancer.
Propriétés
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-FWJXURDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317590 | |
Record name | Trodusquemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trodusquemine is a spermine metabolite of cholesterol which possibly acts on the paraventricular nucleus in the hypothalamus. Trodusquemine suppresses feeding, prevents reduction in energy expenditure, causes hormonal changes, and induces patterns of neuropeptide expression normally associated with weight loss. Trosdusquemine enhances insulin sensitivity through inhibition of protein tyrosine phostphatase 1B centrally and peripherally (PTP-1B), dopamine and norepinephrine reuptake, an ion transport modulator and a downregulator of Agouti-related peptide (AgRP) and neuropeptide Y (NPY) expression. | |
Record name | Trodusquemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
186139-09-3 | |
Record name | Trodusquemine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186139-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trodusquemine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trodusquemine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trodusquemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRODUSQUEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Trodusquemine and how does it work?
A: this compound, also known as MSI-1436, is a naturally occurring aminosterol originally isolated from the dogfish shark (Squalus acanthias). [] Its therapeutic potential stems from its ability to act as a non-competitive, allosteric inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). []
Q2: How does this compound's inhibition of PTP1B translate to its observed therapeutic effects?
A: PTP1B is a negative regulator of both insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound prevents the dephosphorylation of insulin receptors, thereby enhancing insulin signaling and improving insulin sensitivity. [] This, in turn, can lead to improved glucose uptake and utilization, making it a potential therapeutic agent for type 2 diabetes and obesity. [, ]
Q3: What is the significance of this compound being an allosteric inhibitor of PTP1B?
A: Allosteric inhibitors bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity. This is significant because allosteric inhibitors offer advantages in terms of selectivity and potentially fewer off-target effects compared to active site inhibitors. [, ]
Q4: Besides its effects on insulin signaling, what other therapeutic benefits have been associated with this compound?
A: Research suggests that this compound possesses a diverse range of potential therapeutic applications, including:* Anti-cancer activity: Studies show this compound can inhibit tumor cell proliferation, particularly in HER2-driven cancers where PTP1B is upregulated. [, ]* Neuroprotective effects: this compound has shown promise in preclinical models of Alzheimer's and Parkinson’s diseases by interfering with the aggregation and toxicity of misfolded proteins like amyloid-β and α-synuclein. [, , , ] * Anti-atherosclerotic activity: Research indicates this compound may reduce atherosclerotic plaque formation and improve lipid profiles. [, ]* Tissue regeneration: Studies suggest this compound may stimulate the regeneration of heart and other tissues. []
Q5: What is known about the structure of this compound?
A: this compound is a cholestane derivative with a spermine moiety attached. [] Its specific structural characterization, including molecular formula, weight, and spectroscopic data, can be found in publications dedicated to the isolation and characterization of this natural product. []
Q6: How does the structure of this compound relate to its activity?
A: While detailed structure-activity relationship (SAR) studies for this compound are ongoing, initial findings suggest that both the steroidal core and the polyamine tail are essential for its biological activity. [, , ]
Q7: How does this compound interact with cell membranes?
A: this compound has been shown to bind to cell membranes, with a preference for the outer leaflet. [, , ] This interaction is believed to be important for its ability to protect cells from the toxic effects of misfolded protein oligomers. [, , , ]
Q8: How does the membrane interaction of this compound contribute to its neuroprotective effects?
A: Studies suggest that this compound can displace toxic protein oligomers from cell membranes, thereby preventing their damaging effects on neuronal cells. [, , ]
Q9: What are the implications of this compound's ability to cross the blood-brain barrier?
A: this compound's ability to cross the blood-brain barrier is significant because it allows the compound to reach the central nervous system, making it a potential therapeutic candidate for neurological disorders like Alzheimer’s and Parkinson’s diseases. [, , ]
Q10: What is known about the pharmacokinetics of this compound?
A: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently being investigated in preclinical and clinical studies. [, ]
Q11: Have any clinical trials been conducted with this compound?
A: Yes, this compound has been evaluated in Phase 1 clinical trials for the treatment of HER2-positive breast cancer. [] Further clinical trials are underway to explore its therapeutic potential in other diseases.
Q12: What is the current status of this compound as a potential therapeutic agent?
A: this compound is currently in various stages of preclinical and clinical development. While promising results have been observed in preclinical studies and early clinical trials, further research is needed to fully evaluate its safety and efficacy in humans. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.